Keramaphidin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H40N2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(1R,2S,10Z,16R,23Z,27S)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene |
InChI |
InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m0/s1 |
InChI Key |
WWQLAWPZBZACNJ-CCNZYGDDSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3[C@@H]4CN5CCCC/C=C\CC[C@@]3(C2)[C@@H]5C(=C4)CC/C=C\C1 |
Canonical SMILES |
C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1 |
Synonyms |
keramaphidin B |
Origin of Product |
United States |
Natural Occurrence and Initial Characterization Insights
Marine Biological Source Identification
The primary sources of Keramaphidin B are certain genera and species of marine sponges.
This compound has been identified in sponges belonging to the genus Amphimedon. mdpi.comnih.gov Specifically, it was isolated from Amphimedon sp. mdpi.comnih.govclockss.orgbeilstein-journals.org Another notable source is Xestospongia ingens. oup.com Other species within the Xestospongia genus, such as Xestospongia exigua, have also been reported to contain related alkaloids, though the direct isolation of this compound from these specific species is less consistently cited than from Amphimedon sp. nih.gov
| Sponge Genus | Species |
| Amphimedon | Amphimedon sp. |
| Xestospongia | Xestospongia ingens |
| Xestospongia | Xestospongia exigua |
The isolation of this compound has been linked to specific geographical locations, primarily associated with the collection sites of the source sponges. It was first isolated from a marine sponge collected off the Kerama Islands, Okinawa, Japan. nih.govclockss.orgmdpi.com Isolation of this compound, specifically the (+)-enantiomer, has also been reported from Xestospongia ingens collected in Papua New Guinea. oup.comtu-dortmund.de
| Geographical Origin | Associated Sponge Source |
| Okinawan Archipelago, Japan | Amphimedon sp. |
| Papua New Guinea | Xestospongia ingens |
Approaches to Isolation and Chromatographic Purification
The isolation of this compound from marine sponges typically involves extraction and subsequent chromatographic purification techniques. While detailed protocols can vary, general approaches involve solvent extraction of the sponge material. For instance, extraction with methanol (B129727) has been described for Xestospongia sp. leading to manzamine E and F. nih.gov Purification of alkaloid-containing fractions often utilizes high-performance liquid chromatography (HPLC). nih.gov Chiral HPLC has been employed for the separation of enantiomers of this compound. nih.govresearchgate.netacs.org
Structural Elucidation Methodologies
The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques and crystallographic analysis. researchgate.netresearchgate.net
Extensive 2D NMR investigations were crucial in elucidating the planar structure of this compound. clockss.orgresearchgate.net Techniques such as 1H NMR, 13C NMR, 1H-1H COSY, HOHAHA, HMQC, HMBC, and HMQC-HOHAHA experiments were utilized. clockss.org HMBC and HMQC-HOHAHA experiments were particularly useful for assigning connectivities via nitrogen atoms and defining the aliphatic rings. clockss.org Detailed analysis of NMR data allowed for the assignment of protons and carbons within the complex pentacyclic framework. clockss.org
The relative stereochemical configuration of compounds related to this compound has been determined by single crystal X-ray crystallographic analysis. beilstein-journals.orgbeilstein-journals.org For this compound itself, single crystal X-ray analysis was used in its initial structural elucidation. researchgate.netresearchgate.net The absolute stereochemistry of the (+)-enantiomer of this compound was established through analysis of 1H NMR data, including the use of Mosher's esters, and was determined to be 1R, 4S, 4aR, and 8aS. tu-dortmund.deresearchgate.net This absolute configuration was found to be opposite to that of manzamine A. tu-dortmund.de
| Stereochemical Determination Method | Application to this compound / Related Compounds | Key Findings |
| Single Crystal X-ray Analysis | Relative stereochemistry of related compounds; initial elucidation of this compound structure. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net | Confirmed relative configurations. beilstein-journals.orgbeilstein-journals.org |
| 1H NMR Analysis | Absolute stereochemistry of (+)-Keramaphidin B. tu-dortmund.deresearchgate.net | Established 1R, 4S, 4aR, 8aS configuration. researchgate.net |
| Mosher's Esters | Absolute stereochemistry of (+)-Keramaphidin B. tu-dortmund.de | Supported absolute configuration assignment. tu-dortmund.de |
Biosynthetic Hypotheses and Proposed Pathways
The Baldwin-Whitehead Biosynthetic Postulate for Manzamine Alkaloids
The Baldwin-Whitehead hypothesis, first proposed in 1992, predates the isolation of Keramaphidin B and suggested a plausible pathway for the formation of the manzamine core structure beilstein-journals.orgnih.govchemrxiv.org. This postulate was based on the structural analysis of known manzamine alkaloids and proposed a relatively simple assembly from smaller building blocks nih.gov.
Theoretical Framework and Mechanistic Predictions
The theoretical framework of the Baldwin-Whitehead hypothesis centers on the idea that the complex manzamine skeleton could arise from the condensation and cyclization of relatively simple, readily available precursors nih.gov. The hypothesis predicts a key intramolecular Diels-Alder reaction as a crucial step in forming the core polycyclic structure nih.govcam.ac.ukchemrxiv.orgic.ac.uk. This reaction would involve a bis-dihydropyridine intermediate nih.gov. The hypothesis also suggests that the biosynthesis might not necessarily require enzymatic catalysis for the key Diels-Alder step, although enzymatic mediation could improve efficiency and control stereochemistry nih.govcam.ac.uknih.gov.
Proposed Key Biogenetic Precursors and Intermediates (e.g., Bis-dihydropyridine Scaffold)
A central proposed intermediate in the Baldwin-Whitehead pathway is a bis-dihydropyridine macrocycle nih.govchemrxiv.org. This macrocycle is envisioned to be formed from the condensation of simple units, potentially including acrolein, ammonia, and a C10 dialdehyde (B1249045) nih.gov. This compound itself is considered a plausible biogenetic precursor or a common intermediate in the biosynthesis of other manzamine alkaloids like manzamine A beilstein-journals.orgnih.govclockss.org. The bis-dihydropyridine scaffold (e.g., intermediate 8 in some schemes) is proposed to undergo a critical cyclization to form the core structure nih.gov. Other proposed intermediates include a pre-keramaphidin B structure (e.g., 9), which is the cycloadduct of the Diels-Alder reaction, and which is subsequently reduced to yield this compound nih.govnih.gov.
Role of Transannular Diels-Alder Reactions in Biogenesis
A cornerstone of the Baldwin-Whitehead hypothesis is the involvement of a transannular Diels-Alder reaction cam.ac.ukchemrxiv.orgic.ac.uknih.govnih.gov. This intramolecular cycloaddition within the bis-dihydropyridine macrocycle is proposed to generate the characteristic polycyclic core of the manzamine alkaloids nih.govic.ac.uk. The feasibility of this reaction has been a key area of investigation in biomimetic synthesis studies cam.ac.uknih.gov. The transannular nature of the reaction is crucial for forming the fused ring system observed in this compound and other manzamines ic.ac.uk.
Experimental Validation and Biomimetic Synthesis Studies
Experimental studies, particularly biomimetic synthesis, have provided support for the Baldwin-Whitehead hypothesis and the proposed transannular Diels-Alder reaction cam.ac.uknih.govnih.govnih.gov. Baldwin and co-workers successfully synthesized this compound following a biomimetic pathway involving an intramolecular Diels-Alder reaction as a late-stage key step beilstein-journals.orgnih.gov. While the yield was initially low (0.3%), this experiment provided in vitro evidence for the chemical feasibility of the proposed Diels-Alder step beilstein-journals.orgcam.ac.uknih.gov. Further biomimetic approaches have been explored, including those involving intermolecular Diels-Alder reactions followed by ring-closing metathesis beilstein-journals.orgnih.gov. These studies, while sometimes yielding low amounts of this compound, have demonstrated that the core cyclization proposed by Baldwin and Whitehead is chemically viable beilstein-journals.orgcam.ac.uknih.gov.
Interplay with Related Alkaloid Biosynthetic Pathways (e.g., Ingenamine, Ircinal)
This compound is considered to be biogenetically related to other manzamine-type alkaloids such as Ingenamine and Ircinal beilstein-journals.orgclockss.orgmdpi.com. Ingenamine is reported as a 5-hydroxy form of this compound clockss.org. Ircinals A and B have been isolated and are considered plausible biogenetic precursors of manzamine alkaloids, potentially arising from the hydrolysis of an iminium form of this compound or a related intermediate clockss.orgchemrxiv.org. Comparative analysis of the absolute configurations of various manzamine-related alkaloids, including this compound, Ingenamine, and Ircinal A, suggests a common biosynthetic origin from an ingenamine-type intermediate mdpi.com. This indicates a close interplay and potential branching points between the pathways leading to these related alkaloid structures clockss.orgmdpi.com.
Contemporary Perspectives and Unresolved Biosynthetic Enigmas
Despite the progress made through the Baldwin-Whitehead hypothesis and biomimetic synthesis, the complete biosynthetic pathway to this compound and other manzamine alkaloids remains an enigma nih.govresearchgate.netrsc.org. While the transannular Diels-Alder reaction is chemically feasible, the low yields in biomimetic syntheses compared to the natural production suggest that enzymatic control or other biological factors may play a significant role in vivo nih.govcam.ac.uknih.gov. The exact nature of the early precursors and the enzymes involved in the initial condensation steps and the proposed Diels-Alderase activity are still unclear nih.govrsc.orgnih.gov. Research continues to explore alternative or modified biosynthetic scenarios, including those involving aminopentadienal derivatives nih.govresearchgate.net. Unraveling the full biosynthetic pathway requires further experimental investigation, potentially utilizing advanced techniques in natural product discovery, microbiology, and synthetic biology nih.govrsc.org.
This compound is a complex marine alkaloid isolated from the sponge Amphimedon sp. beilstein-journals.orgresearchgate.netbeilstein-journals.org. It is structurally notable as a pentacyclic compound featuring a 6,6,6,11,13 ring system beilstein-journals.orgresearchgate.netbeilstein-journals.org. This compound has garnered significant attention from the synthetic organic chemistry community due to its intricate architecture and its proposed role as a biogenetic precursor to the manzamine alkaloids beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govu-shizuoka-ken.ac.jp.
Total Synthesis Strategies and Methodologies
The total synthesis of this compound presents substantial challenges owing to its complex polycyclic structure, which includes a bridged azadecalin core, multiple stereogenic centers (including a quaternary one), and strained medium-sized and macrocyclic rings containing Z-olefin geometries researchgate.netbeilstein-journals.orgnih.govgrantome.com. The presence of four contiguous stereocenters, with one being a quaternary center integrated into a macrocyclic ring, adds to the synthetic difficulty grantome.com. The 11- and 13-membered macrocycles themselves possess transannular strain and specific (Z)-olefin moieties that are challenging to incorporate stereoselectively grantome.com. The heavily functionalized piperidine (B6355638) core is also a key challenge beilstein-journals.orgresearchgate.netresearchgate.netnih.gov.
Several research groups have pursued the total synthesis of this compound, contributing seminal strategies and methodologies to overcome its inherent structural complexity researchgate.netmpg.deresearchgate.netnih.govtu-dortmund.detu-dortmund.deacs.org. These efforts have explored different approaches, ranging from biomimetic pathways to highly enantioselective routes.
Early synthetic efforts were significantly influenced by the proposed biogenesis of manzamine alkaloids, in which this compound was hypothesized to be a key intermediate formed via an intramolecular Diels-Alder reaction beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govu-shizuoka-ken.ac.jp. Baldwin and co-workers pursued this biomimetic strategy, achieving a total synthesis of racemic this compound in 1998 beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.gov. Their initial approach involved an intramolecular Diels-Alder reaction as a late-stage key step to construct the pentacyclic core beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govclockss.org. While this provided experimental evidence supporting the biosynthetic hypothesis, the yield of this compound from this key step was notably low, reported at 0.2–0.3% after extensive purification beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govu-shizuoka-ken.ac.jpclockss.orgcam.ac.uk. An alternative synthesis by Baldwin's group involving an intermolecular Diels-Alder reaction and double ring-closing metathesis for macrocycle formation also yielded a low amount of the product (1%) beilstein-journals.orgresearchgate.netbeilstein-journals.org. The low yields in these early biomimetic approaches highlighted the difficulties associated with the proposed intramolecular Diels-Alder cyclization, potentially due to insufficient tautomerization of an imine intermediate u-shizuoka-ken.ac.jp.
More recent synthetic efforts have focused on developing more efficient and enantioselective routes to this compound. Fürstner's group reported a highly efficient total synthesis of (+)-Keramaphidin B in 2021 nih.govmpg.deacs.org. Their strategy involved a non-biomimetic approach, utilizing an intermolecular Michael/Michael addition cascade to construct the central core with high diastereoselectivity mpg.detu-dortmund.denih.gov. This cascade provided rapid access to the tricyclic scaffold and allowed for the flexible introduction of functional groups necessary for macrocyclization mpg.denih.gov.
Retrosynthetic analysis of this compound often targets the disconnection of the macrocyclic rings and the central azadecalin core beilstein-journals.orgbeilstein-journals.orgnih.govtu-dortmund.de. Strategic planning involves the efficient and stereoselective construction of the multiple rings and the introduction of the necessary functionalities and stereocenters. Key strategies have included cascade reactions to rapidly build complexity and the use of ring-closing metathesis or cycloadditions for macrocycle formation beilstein-journals.orgbeilstein-journals.orgnih.govgrantome.commpg.detu-dortmund.denih.gov.
Various methodologies have been employed for the construction of the core ring system of this compound. A central feature is the formation of the azadecalin framework, which is fused to a bridged [2.2.2] azabicycle nih.govgrantome.com.
Approaches to forming the azadecalin framework have included the intramolecular Diels-Alder reaction in the early biomimetic syntheses beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govu-shizuoka-ken.ac.jpclockss.orgcam.ac.uk. However, the challenges associated with this approach led to the exploration of alternative strategies. Fürstner's synthesis utilized a Michael/Michael addition cascade to forge the tricyclic core in a diastereoselective manner mpg.detu-dortmund.denih.gov. Another approach has explored the use of strain-promoted cycloadditions of azacyclic allenes with pyrones to assemble the azadecalin core and establish the crucial quaternary stereocenter nih.govgrantome.comacs.org. This method allows for the rapid generation of structural complexity nih.govacs.org. Additionally, strategies involving nitro-Mannich lactamization cascades have been investigated for the stereoselective synthesis of the functionalized piperidine core, a key component of the azadecalin system beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov.
Total Synthesis Strategies and Methodologies
Methodologies for Core Ring System Construction
Stereoselective Construction of Bridged Bicyclic Systems
The core of Keramaphidin B includes a bridged bicyclic system, specifically an azadecalin core fused to a [2.2.2]-bridged azabicycle. nih.govgrantome.com The stereoselective construction of this rigid framework is a critical step in its total synthesis. One approach involves an intramolecular Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org Baldwin and co-workers pursued a biomimetic pathway utilizing an intramolecular Diels-Alder reaction as a late-stage key step to construct the core. beilstein-journals.orgbeilstein-journals.org Another strategy involves the use of strained cyclic allenes. nih.govresearchgate.netresearchgate.net An approach to the core of this compound relies on the strain-promoted cycloaddition of an azacyclic allene (B1206475) with a pyrone trapping partner. This cycloaddition is reported to lead to the formation of two new carbon-carbon bonds and three stereocenters, including a quaternary carbon center, in a regio- and diastereoselective manner. nih.govresearchgate.netresearchgate.net The resulting cycloadduct can be further manipulated, including a retro-Diels-Alder step. nih.govresearchgate.net
Approaches to Macrocyclic Ring Closure (e.g., 11- and 13-membered rings)
This compound features both 11- and 13-membered macrocyclic rings, which introduce transannular strain and (Z)-olefin moieties, posing significant synthetic challenges. grantome.com Various strategies have been employed for the closure of these macrocycles. Ring-closing metathesis (RCM) has been a prominent method. Baldwin et al. utilized a double late-stage RCM reaction to close the two macrocyclic rings in one of their synthetic routes, although this approach yielded a low percentage of the desired product after separating oligomeric byproducts. beilstein-journals.orgbeilstein-journals.org Another synthesis strategy involved successive RCM reactions to construct the 11- and 13-membered rings from a bisalkene precursor. beilstein-journals.orgbeilstein-journals.org
Ring-closing alkyne metathesis (RCAM) has also proven effective, particularly for the 13-membered macrocycle. mpg.deacs.orgnih.govacs.org In one total synthesis campaign, the macrocyclization strategy for this compound relied on RCAM for the 13-membered macrocycle and RCM for the 11-membered macrocycle. mpg.detu-dortmund.de RCAM has been reported as reliable, while the RCM reaction for the 11-membered ring required careful optimization. mpg.detu-dortmund.de Molybdenum alkylidyne catalysts with silanolate ligands have shown effectiveness in RCAM, even in the presence of Lewis basic sites. acs.orgnih.gov
A recent synthesis employed a double macrocyclic alkylation strategy to construct the two macrocycles in a single step. thieme-connect.com
Here is a summary of macrocyclization strategies:
| Macrocycle Size | Method | Key Findings | Source(s) |
| 11- and 13- | Double RCM | Low yield, required separation of oligomers. | beilstein-journals.orgbeilstein-journals.org |
| 11- and 13- | Successive RCM | Utilized a bisalkene precursor. | beilstein-journals.orgbeilstein-journals.org |
| 13- | RCAM | Proved reliable. | mpg.deacs.orgnih.govacs.orgtu-dortmund.de |
| 11- | RCM | Required careful optimization; noteworthy for closing an 11-membered ring. | mpg.denih.govtu-dortmund.de |
| 11- and 13- | Double Macrocyclic Alkylation | Constructed both macrocycles in one step. | thieme-connect.com |
Control of Stereochemistry in Complex Molecular Assembly
Controlling the stereochemistry, including the absolute and relative configurations of the four stereogenic centers and the quaternary center, is paramount in the synthesis of this compound.
Enantioselective Catalysis and Chiral Auxiliary Strategies
Enantioselective catalysis and the use of chiral auxiliaries are crucial for establishing the correct stereochemistry in an asymmetric synthesis of this compound. One synthetic strategy utilized an enantio- and diastereoselective organocatalytic Michael addition as a key stereocontrolling step. beilstein-journals.orgbeilstein-journals.org This reaction, between a δ-valerolactone-derived pronucleophile and a substituted furanyl nitroolefin, was catalyzed by a bifunctional cinchonine-derived thiourea (B124793) organocatalyst. beilstein-journals.orgbeilstein-journals.org This catalyst was effective in imparting high levels of enantio- and diastereocontrol at the newly formed contiguous tertiary and quaternary stereocenters. beilstein-journals.orgbeilstein-journals.org
Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org While the provided search results specifically mention chiral auxiliaries in the context of other natural product syntheses or general methods sigmaaldrich.comwikipedia.orgresearchgate.netscielo.org.mx, their application in controlling stereochemistry, particularly in cycloaddition reactions or in the synthesis of chiral building blocks for this compound, aligns with general strategies in complex molecule synthesis. For instance, routes to 1,2-dihydropyridines N1-substituted with chiral auxiliaries have been developed for the synthesis of isoquinuclidines. researchgate.net
Diastereoselective Control in Key Cycloaddition Reactions
Diastereoselective control is essential for setting the relative stereochemistry of multiple contiguous stereocenters within the rigid core of this compound. The intramolecular Diels-Alder reaction, explored in some synthetic approaches, is inherently capable of generating multiple stereocenters with defined relative configurations. beilstein-journals.orgbeilstein-journals.org The strain-promoted cycloaddition of an azacyclic allene with a pyrone trapping partner has also been reported to occur with regio- and diastereoselectivity, establishing three stereocenters, including a quaternary carbon. nih.govresearchgate.netresearchgate.net
Another approach mentions a Michael/Michael addition cascade developed to forge the common tricyclic core in a diastereoselective fashion. mpg.deacs.orgnih.gov In one synthesis of (+)-Keramaphidin B, a hydroxyl group placed in the initial Michael acceptor in protected form was used to enforce the trans-attack of the incoming Michael donor, which was necessary for the proper closure of the caged diaza-tricyclic scaffold, thereby relaying the stereochemical information to other chiral centers of the core. acs.org
A recent total synthesis of (±)-Keramaphidin B and (±)-ingenamine highlights a DMAP-catalyzed Diels-Alder reaction where regioselectivity was controlled by dynamic crystallization, demonstrating an alternative strategy when solution-phase kinetic or thermodynamic control is insufficient. thieme-connect.comnih.govacs.orgacs.org
Managing Quaternary Stereocenters
The presence of a quaternary stereocenter, which is also part of a macrocyclic ring, is a significant synthetic challenge in this compound. beilstein-journals.orgbeilstein-journals.orggrantome.com Several strategies have been developed to construct this challenging motif stereoselectively.
In one synthetic route, the key quaternary stereocenter was installed through an enantio- and diastereoselective organocatalytic Michael addition catalyzed by a bifunctional cinchonine-derived thiourea. beilstein-journals.orgbeilstein-journals.org This reaction provided high levels of stereocontrol at the newly formed contiguous tertiary and quaternary centers. beilstein-journals.orgbeilstein-journals.org
Another approach utilizing the strain-promoted cycloaddition of an azacyclic allene with a pyrone trapping partner also leads to the formation of a quaternary carbon center with regio- and diastereoselectivity. nih.govresearchgate.netresearchgate.net
In a synthesis of xestocyclamine A (an enantiomer of ingenamine, structurally related to this compound), a palladium-catalyzed decarboxylative allylation was used to install the quaternary bridgehead center. acs.org While not directly applied to this compound in this specific instance, this illustrates a method for constructing such centers in related complex structures.
The Michael/Michael addition cascade strategy also allowed different handles to be introduced at the bridgehead quaternary center, providing flexibility for subsequent macrocyclization. mpg.deacs.orgnih.gov
Here is a summary of approaches for managing the quaternary stereocenter:
| Method | Key Findings | Source(s) |
| Organocatalytic Michael Addition | High enantio- and diastereocontrol at contiguous tertiary and quaternary centers. | beilstein-journals.orgbeilstein-journals.org |
| Strain-Promoted Azacyclic Allene Cycloaddition | Regio- and diastereoselective formation of a quaternary center. | nih.govresearchgate.netresearchgate.net |
| Palladium-Catalyzed Decarboxylative Allylation | Used in synthesis of related alkaloid to install quaternary center. | acs.org |
| Michael/Michael Addition Cascade | Allowed introduction of handles at the bridgehead quaternary center. | mpg.deacs.orgnih.gov |
Advanced Synthetic Methodologies and Chemical Reaction Development
Utilization of Strained Cyclic Allenes in Complex Scaffolding
Strained cyclic allenes have emerged as valuable intermediates for the rapid construction of complex molecular scaffolds. Their inherent reactivity and strain energy make them potent building blocks in cycloaddition reactions. nih.govresearchgate.net In the context of Keramaphidin B synthesis, strained azacyclic allenes have been employed to assemble the azadecalin core and establish key stereocenters, including the challenging quaternary carbon at C8a. nih.govgrantome.com This strategy leverages the ability of these fleeting intermediates to generate significant structural complexity in a single step. nih.gov
A key application of strained cyclic allenes in this compound synthesis involves strain-promoted cycloaddition reactions, particularly Diels-Alder reactions. nih.govresearchgate.netacs.orgmorressier.comescholarship.orgacs.org Specifically, the strain-promoted cycloaddition of an azacyclic allene (B1206475) with a pyrone trapping partner has been reported as a crucial step towards the core of this compound. nih.govresearchgate.netacs.org This cycloaddition is tolerant of functional groups such as nitrile and primary amide. nih.govresearchgate.netacs.org The reaction between a cyclic allene precursor and a pyrone can lead to the formation of new carbon-carbon bonds and the installation of multiple stereocenters, including the quaternary carbon. nih.gov The high strain energy of azacyclic allenes (approximately 27 kcal/mol) contributes to their reactivity as dienophiles in strain-promoted Diels-Alder cycloadditions. nih.gov
The trapping of strained cyclic allenes in the synthesis of this compound demonstrates notable regio- and diastereoselectivity. nih.govresearchgate.netacs.org In the strain-promoted Diels-Alder cycloaddition with a pyrone, the reaction proceeds with high regio- and diastereoselectivity. nih.gov This selectivity is presumed to occur via a specific transition structure. nih.gov Regarding regioselectivity, the more substituted, relatively electron-rich olefin of the cyclic allene preferentially reacts with the electron-deficient pyrone, likely through an inverse electron demand Diels-Alder mechanism. nih.gov This selective trapping is instrumental in correctly setting the stereochemistry and connectivity required for the this compound core. nih.gov
Organocatalytic Strategies for Asymmetric Synthesis
Organocatalysis has provided powerful tools for achieving asymmetry in the synthesis of complex molecules like this compound. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govukri.org These strategies often involve the use of small organic molecules to catalyze reactions with high levels of enantio- and diastereocontrol. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Bifunctional thiourea (B124793) catalysts have been successfully applied in the asymmetric synthesis of the this compound core. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov Specifically, cinchonine-derived bifunctional thiourea organocatalysts have been utilized to govern key Michael addition reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These catalysts possess both a Brønsted base site and a hydrogen bonding site, enabling them to activate both the nucleophile and the electrophile, leading to highly controlled reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
A key step in some synthetic approaches to this compound involves an enantio- and diastereoselective Michael addition catalyzed by a bifunctional thiourea catalyst. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction has been employed to construct the heavily functionalized piperidine (B6355638) core of the molecule. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov For instance, the Michael addition of a δ-valerolactone-derived pronucleophile to a substituted furanyl nitroolefin, catalyzed by a cinchonine-derived thiourea, has been shown to impart high levels of enantio- and diastereocontrol at the newly formed contiguous tertiary and quaternary stereocenters. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Following the Michael addition, cascade reactions, such as the nitro-Mannich lactamization cascade, have been utilized to further elaborate the core structure. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The stereochemical integrity established in the initial Michael addition is maintained throughout these subsequent cascade steps. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Detailed research findings on the organocatalytic Michael addition show high yields and selectivity:
| Reactants | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| δ-valerolactone pronucleophile + nitroolefin | Bifunctional cinchonine-derived thiourea (12) | Toluene, -20 °C, 24 h | 99 | 95:5 (major:minor) | 90:10 (major) |
| 8 + substituted furanyl nitroolefin 9 | Bifunctional organocatalyst 12 | Toluene, -20 °C, 36 h | 92 | 95:5 | Not specified |
These results highlight the effectiveness of bifunctional thiourea catalysts in controlling the stereochemistry of key bond-forming events.
Dynamic Crystallization as a Selectivity Control Mechanism
Dynamic crystallization, also known as crystallization-induced transformation (CIT), has been recognized as a practical strategy to control selectivity in organic synthesis, particularly when conventional kinetic or thermodynamic control in solution is challenging. researchgate.netnih.govacs.orgresearchmap.jpx-mol.com This technique has been applied in the total synthesis of (±)-Keramaphidin B. researchgate.netnih.govacs.orgresearchmap.jpx-mol.com
In one reported synthesis, dynamic crystallization was employed to completely control the regioselectivity of a DMAP-catalyzed Diels-Alder reaction. researchgate.netnih.govacs.orgresearchmap.jpx-mol.com This demonstrates that dynamic crystallization can serve as an effective alternative method for achieving desired selectivity when other approaches in solution are not sufficient. researchgate.netnih.govacs.orgresearchmap.jpx-mol.com The principle relies on the desired product being the less soluble crystal under equilibrium conditions, driving the reaction towards its formation through continuous crystallization. researchgate.net
Base-Catalyzed Diels-Alder Reactions via Dynamic Crystallization
Control over selectivity is a critical aspect in the synthesis of complex natural products like this compound nih.gov. Traditional methods relying on kinetic or thermodynamic control in solution may not always provide sufficient selectivity nih.govacs.org. In the context of this compound synthesis, a base-catalyzed Diels-Alder reaction has been employed, where regioselectivity is achieved through dynamic crystallization nih.govacs.orgacs.orgthieme-connect.comthieme-connect.comacs.org.
This approach leverages the difference in solubility of reaction products. If a desired product is significantly less soluble than potential isomers, it can selectively crystallize out of the reaction mixture as it is formed. This shifts the equilibrium towards the desired product, effectively controlling the regioselectivity of the reaction, even if the reaction in solution shows poor selectivity under kinetic or thermodynamic control nih.govacs.orgoup.com.
In one synthesis of (±)-Keramaphidin B and (±)-Ingenamine, a DMAP-catalyzed Diels-Alder reaction between a 3-hydroxy-2-pyridone and a maleimide (B117702) was utilized acs.orgthieme-connect.comthieme-connect.com. While this reaction in solution exhibited poor regioselectivity, the regioselectivity was completely controlled by dynamic crystallization of the desired endo-product acs.orgoup.com. The desired tricyclic endo-product was formed, and simple filtration allowed for its isolation in good yield as the sole product, demonstrating the efficacy of dynamic crystallization in controlling selectivity acs.orgoup.com.
Principles of Crystallization-Induced Regioselectivity
Crystallization-induced regioselectivity, also referred to as dynamic crystallization or crystallization-induced transformation, is a strategy used to control selectivity in chemical reactions when conventional methods are insufficient oup.com. The principle relies on the difference in solubility and crystallization rates of possible reaction products. As a reaction proceeds, if one product is significantly less soluble, it will preferentially crystallize from the solution. This crystallization removes the product from the equilibrium, driving the reaction towards the formation of the less soluble isomer according to Le Chatelier's principle.
This method can be particularly powerful when the desired product is not the thermodynamically or kinetically favored product in solution. By carefully controlling crystallization conditions (solvent, temperature, concentration), the formation and isolation of the desired crystalline product can be promoted, effectively biasing the reaction pathway towards its formation oup.com. In the synthesis of this compound, this principle was applied to a Diels-Alder reaction to achieve complete regiocontrol that was not possible in solution acs.orgoup.com.
Ring-Closing Metathesis (RCM) in Macrocycle Formation
The construction of the 11- and 13-membered macrocyclic rings is a key challenge in the synthesis of this compound beilstein-journals.orgmpg.denih.gov. Ring-closing metathesis (RCM) has emerged as a valuable tool for the formation of these macrocycles beilstein-journals.orgmpg.deacs.org. RCM is a powerful reaction that forms a carbon-carbon double bond between the ends of a molecule containing two terminal or internal alkenes, releasing ethylene (B1197577) or other olefins as a byproduct acs.org.
In one synthetic approach to this compound, RCM was employed for the closure of the 11-membered macrocycle acs.org. Another strategy utilized a double late-stage RCM reaction to close both the 11- and 13-membered rings, although this approach initially suffered from low yields beilstein-journals.orgbeilstein-journals.org. The use of RCM for the formation of the 11-membered cycle in the synthesis of manzamine alkaloids, including this compound, has been noted as particularly noteworthy acs.org. While Ring Closing Alkyne Metathesis (RCAM) was found to be reliable for the 13-membered macrocycle in some related syntheses, RCM for the 11-membered ring required careful optimization mpg.de.
Intramolecular Diels-Alder (IMDA) Reactions for Fused Ring Systems
Intramolecular Diels-Alder (IMDA) reactions are powerful cycloaddition reactions where the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged ring systems numberanalytics.com. This strategy has been explored for the construction of the polycyclic core of this compound beilstein-journals.orgresearchgate.net.
Early biomimetic approaches to this compound proposed an intramolecular Diels-Alder reaction as a key late-stage step to form the core structure beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netu-shizuoka-ken.ac.jpcam.ac.ukclockss.org. This hypothesis suggested that this compound could arise from a transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor nih.govresearchgate.net. While initial attempts to emulate this biomimetic pathway via IMDA of a simple precursor resulted in very low yields, it provided experimental evidence for the proposed biosynthesis beilstein-journals.orgbeilstein-journals.orgnih.govu-shizuoka-ken.ac.jp.
Further synthetic studies have investigated the feasibility of constructing the macrocyclic ring of this compound via an IMDA reaction of a substrate possessing dihydropyridone and diene moieties linked by an alkyl chain clockss.org. Although challenging due to steric repulsion and entropic factors associated with forming a large ring, the IMDA reaction of such a substrate in the presence of a Lewis acid like SnCl4 was found to proceed, demonstrating the potential of this approach for constructing the macrocyclic ring clockss.org.
Development of Novel Heterocycle Formation Methodologies (e.g., Intramolecular Allenylation, Aza-Wacker Cyclization)
The synthesis of this compound and related manzamine alkaloids often requires the formation of complex nitrogen-containing heterocycles, particularly the piperidine and azadecalin core structures nih.govgrantome.com. The development of novel methodologies for heterocycle formation has been crucial in this regard.
One approach to constructing the ABC-tricyclic framework of related madangamine alkaloids, which share structural features with this compound, involves intramolecular allenylation researchgate.netresearchgate.net. This method successfully assembles the core structure researchgate.netresearchgate.net.
Chemical Reactivity and Derivatization Approaches
Functional Group Transformations in Synthetic Pathways
Synthetic strategies towards Keramaphidin B and related analogs often involve various functional group transformations to construct the complex molecular architecture. Key transformations include those involving nitrogen-containing heterocycles, particularly the piperidine (B6355638) ring, which is central to the this compound core grantome.com.
Transformations utilized in total synthesis include:
Michael Addition Cascades: A Michael/Michael addition cascade has been employed to rapidly assemble the tricyclic core, allowing for the introduction of handles for subsequent macrocyclization nih.govmpg.de. This approach provides control over stereocenters, including the quaternary bridgehead position chemrxiv.org.
Ring-Closing Metathesis (RCM) and Ring-Closing Alkyne Metathesis (RCAM): These reactions are crucial for forming the macrocyclic rings. RCAM, particularly with molybdenum alkylidyne catalysts, has proven reliable even in the presence of Lewis basic sites like tertiary amines and quinoline (B57606) nih.govresearchgate.net. RCM has also been used for the 11-membered ring closure, although it required careful optimization mpg.de. Challenges exist in RCM regarding selectivity between different π-bonds, especially pre-existing triple bonds nih.gov.
Diels-Alder Reactions: Both intramolecular and intermolecular Diels-Alder reactions have been explored. An intramolecular Diels-Alder reaction was investigated for constructing a macrocyclic ring, proceeding in the presence of SnCl4 clockss.org. Biomimetic approaches have also utilized intramolecular Diels-Alder reactions as a key late-stage step, albeit often resulting in low yields beilstein-journals.orgbeilstein-journals.org. Intermolecular Diels-Alder reactions followed by double RCM have also been reported beilstein-journals.org.
Oxidation and Reduction Reactions: Selective oxidation of tertiary amines is a significant transformation, particularly in biogenetic considerations (Section 6.2) researchgate.netnih.gov. Reductive cleavage of functional groups, such as nitro groups, has been employed in synthetic sequences beilstein-journals.org. Reduction of amide groups has also been used to complete the total synthesis acs.org.
Alkylation and Coupling Reactions: N-alkylation and coupling reactions, such as alkyl-Suzuki coupling, have been integrated into synthetic routes to assemble different parts of the molecule and introduce macrocyclization handles nih.govacs.org.
Olefinations: Wittig olefination and reactions involving Petasis reagent have been used to introduce alkene functionalities necessary for metathesis reactions beilstein-journals.orgacs.org.
The choice and sequence of these functional group transformations are critical for controlling stereochemistry and achieving reasonable yields in the synthesis of this complex molecule scripps.eduacs.org. The functional group tolerance of catalysts, such as molybdenum alkylidyne catalysts in RCAM, is a key factor in the success of these synthetic strategies nih.govresearchgate.net.
Regioselective Oxidation Studies and Iminium Salt Formation in Biogenetic Models
A significant aspect of this compound's chemistry, particularly in the context of its proposed biogenesis, involves regioselective oxidation leading to iminium salt formation. The Baldwin and Whitehead hypothesis for the biogenesis of manzamine A proposes that this compound undergoes selective oxidation to an iminium salt intermediate, which is then hydrolyzed to an aldehyde researchgate.netnih.govacs.org.
Research has focused on modeling this selective oxidation. Studies on model compounds have demonstrated conditions under which this regioselective oxidation of a sterically hindered tertiary nitrogen atom can be achieved in the presence of a second nitrogen researchgate.netnih.govacs.org. For example, selective oxidation of a this compound model compound (e.g., model compound 8) has been shown to yield the corresponding iminium salt (e.g., iminium salt 16) researchgate.netnih.gov.
However, studies have also indicated that the resulting iminium salts or their hydrolyzed aldehyde equivalents can be resistant to further hydrolysis researchgate.netnih.gov. This suggests that while the oxidation to the iminium salt is feasible, the subsequent steps in the proposed biogenetic pathway might face chemical challenges in vitro. The temporary protection of tertiary amines as aminoborane (B14716983) derivatives has been found useful in achieving this selective oxidation researchgate.netnih.govacs.org.
The formation of iminium salts is a crucial intermediate step in the proposed biogenesis, potentially leading to the complex polycyclic manzamine framework through subsequent reactions like intramolecular Diels-Alder cycloadditions researchgate.netresearchgate.netacs.orgvanderbilt.edu. Experimental evidence supporting this biosynthetic theory has been provided through biomimetic synthesis involving intramolecular Diels-Alder reactions of macrocyclic bis-dihydropyridine precursors, which resulted in the formation of this compound researchgate.net.
Strategies for Analog and Derivative Synthesis in Research
The synthesis of analogs and derivatives of this compound is pursued to explore structure-activity relationships (SAR) and potentially develop compounds with improved biological profiles newswise.com. Strategies for synthesizing these related compounds often leverage the methodologies developed for the total synthesis of this compound itself, while introducing variations in specific parts of the molecule.
Key strategies include:
Modification of Macrocyclic Rings: Variations in the size and degree of unsaturation of the macrocyclic rings are a primary approach to generating analogs, as seen in related manzamine alkaloids acs.org. Ring-closing metathesis (RCM) and ring-closing alkyne metathesis (RCAM) strategies are particularly amenable to introducing such variations by using different precursors nih.govmpg.de.
Alterations to the Polycyclic Core: Modifications to the 1,4-etheno-2,7-decahydronaphthylidene core, including the introduction of different substituents or altering the stereochemistry, can lead to novel derivatives. Strategies involving Michael addition cascades allow for flexibility in introducing different handles at the bridgehead quaternary center nih.govmpg.de.
Functionalization of Existing Groups: The introduction of new functional groups or modification of existing ones (e.g., oxidation patterns on the quinoline nucleus in related alkaloids) can yield derivatives with altered properties acs.org.
Unified Synthetic Approaches: Developing unified synthetic routes to families of related alkaloids, such as the ingenamine estate which includes this compound, allows for the systematic synthesis of multiple analogs from common intermediates nih.govmpg.deacs.org. This approach facilitates the exploration of SAR by enabling the late-stage installation of different structural features researchgate.net.
Exploiting Biogenetic Hypotheses: Understanding the proposed biogenetic pathways can inspire synthetic strategies for analogs that represent potential intermediates or shunt products in the natural biosynthesis researchgate.netresearchgate.netacs.org.
The synthesis of analogs allows researchers to probe the impact of structural changes on the biological activities, such as cytotoxicity, observed for this compound and other manzamine alkaloids nih.govacs.org. For instance, studies on madangamine alkaloids, which are structurally related and synthesized via a unified approach, have revealed SAR related to the variations in their D-rings researchgate.net.
Biological Relevance and Mechanistic Explorations
Broader Biological Activities Associated with Manzamine Alkaloids (General Overview)
Manzamine alkaloids, including Keramaphidin B, represent a significant class of marine-derived natural products that exhibit a diverse array of biological activities nih.govresearchgate.netnih.goveurekaselect.com. These activities have garnered considerable attention due to their potential therapeutic applications researchgate.netnih.gov. The broad spectrum of bioactivities associated with manzamines suggests they could serve as leads for developing new drugs, particularly against infectious diseases and cancer nih.govresearchgate.netnih.gov.
Research on Antitumor and Cytotoxic Activities in in vitro Models
Manzamine alkaloids have been widely investigated for their antitumor and cytotoxic properties in various in vitro cancer models nih.govnih.govmdpi.comacs.orgfrontiersin.orgacs.orgbeilstein-journals.org. This compound itself has demonstrated cytotoxic effects against specific cancer cell lines beilstein-journals.orgmdpi.com.
Research findings on the cytotoxic activity of this compound include:
this compound exhibited cytotoxic effects against P-388 murine leukemia cells with an IC50 value of 0.28 µg/mL beilstein-journals.orgnih.govmdpi.com.
It also showed cytotoxicity against KB human epidermoid carcinoma cells with an IC50 value of 0.3 µg/mL beilstein-journals.orgnih.govmdpi.com.
Other manzamine alkaloids have also shown significant cytotoxic activity against a range of cancer cell lines, including human lung, colon, cervical, colorectal, breast, and pancreatic cancers, as well as murine leukemia cells nih.govmdpi.comfrontiersin.orgacs.orgmdpi.com. For example, manzamine A has shown activity against colorectal cancer cell lines, with an IC50 of 4.5 ± 1.7 μM in HCT116 cells mdpi.com. Manzamine C exhibited cytotoxicity against A549, HT-29, and P-388 cells with IC50 values of 3.5, 1.5, and 2.6 μg/mL, respectively mdpi.com.
Here is a summary of some in vitro cytotoxic activities of this compound and other selected manzamines:
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound | P-388 murine leukemia | 0.28 | beilstein-journals.orgnih.govmdpi.com |
| This compound | KB human epidermoid carcinoma | 0.3 | beilstein-journals.orgnih.govmdpi.com |
| Manzamine A | P388 mouse leukemia | 0.07 | nih.gov |
| Manzamine C | A549 | 3.5 | mdpi.com |
| Manzamine C | HT-29 | 1.5 | mdpi.com |
| Manzamine C | P-388 | 2.6 | mdpi.com |
| Acanthomanzamine A | HeLa | 4.2 μM | mdpi.com |
| Acanthomanzamine B | HeLa | 5.7 μM | mdpi.com |
Overview of Antimicrobial and Anti-inflammatory Properties
Beyond their cytotoxic effects, manzamine alkaloids possess notable antimicrobial and anti-inflammatory properties nih.govresearchgate.netnih.gov. This broader activity profile contributes to their potential as therapeutic agents for infectious and inflammatory diseases researchgate.netnih.gov.
Manzamines have demonstrated activity against various microorganisms, including bacteria, fungi, and parasites nih.govresearchgate.netnih.goveurekaselect.com. For instance, manzamine A has shown antimicrobial activity against Staphylococcus aureus nih.gov. Certain manzamines have exhibited potent effects against Mycobacterium smegmatis and Mycobacterium tuberculosis researchgate.netmdpi.comnih.gov. The antimicrobial activity of manzamines can be influenced by their structural features, such as the size of certain rings mdpi.com.
In addition to antimicrobial effects, manzamines have also been reported to have anti-inflammatory activities nih.govresearchgate.netnih.gov. Some manzamines have shown the ability to inhibit the production of pro-inflammatory cytokines ontosight.ai.
Here is a summary of some antimicrobial activities of selected manzamines:
| Compound | Microorganism | Activity/MIC (µg/mL) | Source |
| Manzamine A | Staphylococcus aureus | MIC 6.3 | nih.gov |
| Manzamine A | B. subtilis | Inhibition | caymanchem.com |
| Manzamine A | S. aureus | Inhibition | caymanchem.com |
| Compound 73 | M. tuberculosis H37Rv | MIC 8 | mdpi.com |
| Compound 73 | S. aureus (ATCC 25923) | MIC 105 | mdpi.com |
| Compound 73 | E. coli (ATCC 25922) | MIC 75 | mdpi.com |
| Manzamine D | Certain microorganisms | Inhibition | ontosight.ai |
| Manzamine A (1) | Mycobacterium tuberculosis | 98-99% inhibition (MIC 1.56) | nih.gov |
| Compound 2 (Manzamine analog) | Mycobacterium tuberculosis | 98-99% inhibition (MIC 0.91) | nih.gov |
Investigations into Potential Molecular Targets and Putative Mechanisms of Action
Investigations into the molecular targets and mechanisms of action of manzamine alkaloids are ongoing. While the precise mechanisms for the diverse bioactivities are not fully elucidated, several potential targets have been identified researchgate.netnih.govresearchgate.net.
Some reported molecular targets and mechanisms include:
Inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5) nih.govcaymanchem.comresearchgate.net. Manzamine A, for instance, has been shown to inhibit GSK3β and CDK5 caymanchem.com.
Targeting vacuolar ATPases, which are proton pumps involved in various cellular processes, including autophagy researchgate.netmdpi.com. Manzamine A has been suggested to interfere with vacuolar ATPase activity and inhibit autophagy in pancreatic cancer cells mdpi.com.
Intercalation into DNA in the major groove, which may contribute to cell-cycle arrest, as suggested for the β-carboline moiety of manzamine A acs.org.
Inhibition of Plasmodium falciparum kinases, which could be a mechanism for their antimalarial activity nih.gov.
Modulation of the generation of O2- and TXB2 by activated rat neonatal microglia, suggesting a role in anti-neuroinflammation nih.gov.
While these studies provide insights into the potential mechanisms of action for manzamine alkaloids in general, the specific molecular targets and mechanisms of this compound require further dedicated investigation.
Structure-Activity Relationship (SAR) Concepts Derived from Synthetic Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity wikipedia.org. For manzamine alkaloids, SAR concepts have been explored, particularly in the context of their antimalarial and anti-infective properties mdpi.comresearchgate.netresearchgate.netresearchgate.net.
Key SAR findings from studies on manzamine derivatives include:
The presence of the β-carboline and pentacyclic ring systems appears to play an important role in the antimalarial activities of manzamines mdpi.com.
The absence of these ring systems, as seen in the iricinal scaffold, can lead to decreased antimalarial activity mdpi.com.
9-N alkylation of the β-carboline ring has been shown to decrease antimalarial activity, whereas a 9-NH group increased activity mdpi.com.
Hydroxyl group substitution on the β-carboline ring, particularly at position 8, did not appear to significantly affect antimalarial activity mdpi.com.
The size of the macrocyclic rings can influence antimicrobial activity mdpi.com. For example, the antitubercular activity is affected by ring size, with manzamine A (eight-membered ring) exhibiting more potent activity against M. tuberculosis than a related compound with an 11-membered ring mdpi.com.
Modifications such as the formation of an ether bridge between specific carbons (e.g., C-12 and C-28 or C-12 and C-34) can lead to novel manzamine-type ring systems with potent anti-inflammatory, antifungal, and anti-HIV-1 activities mdpi.comacs.org. Conversely, a C12–C34 ether bridge in one analog was associated with less activity against malaria and M. tuberculosis mdpi.com.
The entire structure of manzamine A was found to be required for GSK-3β inhibition, with precursor molecules like ircinal A being ineffective researchgate.net.
These SAR studies provide valuable information for the rational design and synthesis of manzamine analogs with potentially improved potency or targeted biological activities researchgate.netresearchgate.netresearchgate.net. While general manzamine SAR principles have been established, specific SAR investigations focused solely on this compound and its synthetic analogs are necessary to fully understand the structural features critical for its observed cytotoxic activity.
Future Research Trajectories in Keramaphidin B Chemical Biology
Innovations in More Efficient and Sustainable Synthetic Strategies (e.g., Green Chemistry Principles)
The total synthesis of complex natural products like Keramaphidin B is often lengthy and resource-intensive, highlighting the need for more sustainable and efficient approaches. researchgate.net Green chemistry principles offer a framework for designing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. yale.eduacs.org Future synthetic strategies for this compound are expected to increasingly incorporate these principles.
One promising avenue is the use of organocatalysis. researchgate.net Organocatalysts, being metal-free, are generally less toxic and more environmentally benign than their heavy metal-based counterparts. researchgate.net The application of bifunctional organocatalysts, such as cinchona-derived thioureas, has already been explored in the stereocontrolled synthesis of the piperidine (B6355638) core of this compound. nih.gov This approach allows for reactions to be conducted at ambient temperatures, aligning with the green chemistry principle of designing for energy efficiency. researchgate.netyale.edu Further development of novel organocatalytic cascade reactions could significantly streamline the synthesis of the complex core structure of this compound.
Another key principle of green chemistry is atom economy, which aims to maximize the incorporation of all reactant materials into the final product. acs.org Reactions with high atom economy, such as the Diels-Alder cycloaddition, are central to many proposed syntheses of this compound. nih.govnih.gov Future research could focus on developing catalytic and highly selective Diels-Alder reactions in sustainable media, such as water or deep eutectic solvents, to construct the core of this compound. nih.gov Additionally, minimizing the use of protecting groups, which add steps and generate waste, will be a crucial aspect of designing more sustainable syntheses. acs.org The use of enzymes in chemoenzymatic approaches could also offer a greener alternative by enabling highly selective transformations under mild conditions, thus avoiding the need for extensive protection and deprotection steps. acs.orgnih.govresearchgate.net
Application of Emerging Methodologies in Total Synthesis (e.g., Computational Metabolomics)
The total synthesis of architecturally complex molecules like this compound can be significantly advanced by the integration of emerging computational methodologies. Computational tools can aid in reaction planning, predicting stereochemical outcomes, and optimizing reaction conditions, thereby accelerating the synthetic process and reducing empirical experimentation.
Computational studies, for instance, can provide valuable insights into the feasibility and stereoselectivity of key transformations, such as the proposed intramolecular Diels-Alder reaction in the biosynthesis and total synthesis of manzamine alkaloids. amanote.comnih.gov By modeling the transition states of different reaction pathways, chemists can rationally design substrates and catalysts to favor the desired product. acs.org This predictive power is particularly valuable for constructing the highly congested and stereochemically rich core of this compound. digitellinc.com
While not yet specifically applied to this compound, computational metabolomics is an emerging field that could inform its synthesis. This approach involves the analysis of complex reaction mixtures to identify intermediates and byproducts, providing a detailed picture of the reaction landscape. Such information can be invaluable for optimizing reaction conditions and understanding unexpected reaction outcomes.
Furthermore, automated synthesis platforms, guided by computational algorithms, are beginning to revolutionize the synthesis of complex molecules. These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters, significantly reducing the time and resources required for route development. The application of such automated approaches to the synthesis of this compound and its analogs could dramatically accelerate the exploration of their chemical and biological space.
Advanced Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms
The proposed biosynthetic pathway of this compound, as part of the broader manzamine alkaloid family, has intrigued chemists for decades. nih.govnih.gov The Baldwin-Whitehead hypothesis suggests a fascinating key step: a non-enzyme-dependent transannular Diels-Alder reaction of a macrocyclic dipyridine derivative. nih.gov This hypothesis is supported by the fact that this compound is found in nature as a mixture of enantiomers, which would be unlikely if the key cycloaddition was catalyzed by a stereospecific enzyme. nih.gov
However, while the central cycloaddition may be spontaneous, the preceding and succeeding steps in the biosynthetic pathway are likely under enzymatic control. nih.gov Future research will focus on identifying and characterizing the enzymes responsible for constructing the macrocyclic precursor and for the subsequent reduction of the iminium ion formed after the Diels-Alder reaction. nih.gov The discovery of the biosynthetic gene cluster for manzamine alkaloids has remained elusive, hindering a complete understanding of their formation. nih.gov Advances in genome sequencing of marine organisms and their associated microbiota may finally uncover the genetic blueprint for this compound biosynthesis. nih.gov
The identification and characterization of these biosynthetic enzymes would not only provide fundamental insights into the biosynthesis of these complex marine alkaloids but could also open up new avenues for their production through biocatalysis and metabolic engineering. nih.govmdpi.com Chemoenzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis, could offer more efficient and sustainable routes to this compound and its analogs. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Keramaphidin B, and how can researchers ensure reproducibility?
- Methodological Answer : The total synthesis of this compound involves dynamic crystallization to resolve regioselectivity challenges. Key steps include Pd-catalyzed Negishi coupling (e.g., intermediates 3a and 4a) and Wittig reactions for constructing macrocyclic frameworks . To ensure reproducibility:
- Document reaction conditions (e.g., solvent, temperature, catalyst loading) in detail.
- Use standardized analytical methods (e.g., HPLC, NMR) for purity assessment.
- Include supplementary data on failed attempts (e.g., alternative protecting groups or coupling agents) to guide optimization .
Q. What analytical techniques are critical for validating the structural identity of this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- 2D NMR (e.g., COSY, NOESY) for stereochemical assignments, particularly for complex macrocyclic regions.
- X-ray crystallography to resolve ambiguous stereochemistry, though dynamic crystallization may require iterative optimization .
- Compare spectral data with synthetic intermediates (e.g., pyridone derivatives) to trace structural deviations .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Systematic review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction and assess study heterogeneity .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability across cell lines).
- Critical appraisal : Evaluate methodological flaws (e.g., inconsistent purity thresholds, solvent effects in bioassays) using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What strategies optimize regioselective synthesis of this compound’s macrocyclic core?
- Methodological Answer :
- Dynamic crystallization : Leverage solvent polarity (e.g., THF vs. DMF) to bias reaction pathways toward desired regioisomers .
- Computational modeling : Use DFT calculations to predict transition-state energies for competing pathways.
- Protecting group strategy : Prioritize orthogonal protection (e.g., TIPS for hydroxyl groups) to minimize side reactions during coupling steps .
Q. How can computational tools enhance the design of this compound analogs with improved bioactivity?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., ion channels) to prioritize synthetic targets.
- QSAR modeling : Correlate structural features (e.g., macrocycle rigidity, substituent electronegativity) with bioactivity data.
- Retrosynthetic planning : Use AI-driven platforms (e.g., CAS SciFinder) to identify feasible routes for novel analogs .
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies in spectral data between synthetic and natural this compound?
- Methodological Answer :
- Batch-to-batch analysis : Perform HPLC-MS on multiple synthetic batches to rule out impurities.
- Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected side products.
- Collaborative validation : Share raw data with independent labs to confirm assignments .
Q. What experimental controls are essential for bioactivity studies of this compound?
- Methodological Answer :
- Negative controls : Include solvent-only and scrambled peptide analogs.
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays).
- Dose-response curves : Test at least five concentrations to assess potency thresholds and Hill slopes .
Tables for Key Data
| Synthetic Step | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Negishi Coupling (3a → 10) | PdCl₂(dppf), DMF, 80°C | 80 | |
| TIPS Deprotection (10 → 3a) | TBAF, Me₂NH, THF | 83 | |
| Wittig Reaction (14 → 16) | tBuOK, THF, 25°C | 79 |
| Analytical Technique | Application | Critical Parameters |
|---|---|---|
| HRMS | Molecular formula confirmation | Resolution > 30,000 |
| NOESY NMR | Stereochemical assignment | Mixing time: 800 ms |
| X-ray crystallography | Absolute configuration | R-factor < 0.05 |
Future Research Directions
Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed?
- Methodological Answer :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with biotinylated probes).
- Gene knockout models : Validate target engagement in CRISPR-engineered cell lines.
- Single-molecule imaging : Track real-time interactions with membrane receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
